![molecular formula C15H16N2O3 B1355868 N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953888-27-2](/img/structure/B1355868.png)
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, or 4-AP, is a widely studied compound that has been used in research for a variety of purposes. It is a synthetic compound with a molecular weight of 278.3 g/mol, and it is an analog of the neurotransmitter acetylcholine. 4-AP is used as a tool in scientific research to study the effects of acetylcholine on the nervous system.
Scientific Research Applications
Catalytic Hydrogenation in Dye Production
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation process, enhancing the production efficiency of these dyes (Zhang Qun-feng, 2008).
Synthesis in Pharmaceutical Intermediates
This compound serves as an important intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process using Novozym 435 as a catalyst is a crucial step in this synthesis (Deepali B Magadum & G. Yadav, 2018).
Polymer Synthesis with Pharmacological Activity
The compound is involved in the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid. These polymers have potential pharmacological applications due to the presence of residues like 4-aminophenol, which could offer analgesic and antipyretic properties (J. S. Román & A. Gallardo, 1992).
Development of β3-Adrenergic Receptor Agonists
This compound forms part of a series of derivatives evaluated for their potential as β3-adrenergic receptor agonists, which are significant in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).
In Cancer Research
Derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showing promising results in various studies (P. Rani et al., 2016).
Molecular Docking in Anticancer Drug Design
The compound's derivatives have been subject to molecular docking analysis for their potential as anticancer drugs, indicating efficacy in targeting specific cancer receptors (Gopal Sharma et al., 2018).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMRZQKBRXHCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide |
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